3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 2,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate. This intermediate is then cyclized under acidic conditions to form the chromone core. The cyclopropanecarboxylate group is introduced through a subsequent cyclopropanation reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted chromones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is studied for its potential biological activities. It has shown promise as an anti-inflammatory and antioxidant agent.
Medicine: The compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colors.
Mechanism of Action
The mechanism by which 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate exerts its effects involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, leading to the modulation of cellular processes. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Coumarin: A simpler analog with similar biological activities.
Chromone: The parent compound from which this derivative is derived.
Flavonoids: A class of compounds with similar antioxidant properties.
Uniqueness: 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate stands out due to its specific substitution pattern and the presence of the cyclopropanecarboxylate group. These structural features contribute to its enhanced biological activity and stability compared to its analogs.
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-14-7-8-16(19(10-14)25-2)17-9-13-5-6-15(11-18(13)27-21(17)23)26-20(22)12-3-4-12/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULPYKCQKKQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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